(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane
Brand Name: Vulcanchem
CAS No.: 188777-50-6
VCID: VC20931265
InChI: InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
SMILES: CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane

CAS No.: 188777-50-6

Cat. No.: VC20931265

Molecular Formula: C23H27N3O4

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane - 188777-50-6

Specification

CAS No. 188777-50-6
Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
IUPAC Name (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
Standard InChI Key DBKGHZWVUDFAFJ-FQEVSTJZSA-N
Isomeric SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O

Introduction

Compound Overview

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane appears to be a derivative of tryptophan, an essential amino acid. The name indicates:

  • (S)-(+): The compound is in the (S)-configuration, which refers to its stereochemistry. The (+) indicates it is optically active and rotates plane-polarized light in a positive direction.

  • Nalpha-benzyl: A benzyl group is attached to the alpha-amino group of tryptophan.

  • Nbeta-boc: A tert-butyloxycarbonyl (Boc) protecting group is attached to the beta position, likely on a hydrazino functional group.

  • L-hydrazinotryptophane: This suggests the compound contains a hydrazino group (-NH-NH2) and retains the L-configuration of tryptophan.

Potential Applications

Compounds like this are often synthesized for:

  • Peptide Synthesis: Protecting groups such as Boc are commonly used in peptide chemistry to prevent unwanted reactions during synthesis.

  • Pharmaceutical Research: Derivatives of amino acids, especially tryptophan, are studied for biological activity due to their role in protein synthesis and metabolic pathways.

  • Drug Development: Hydrazino derivatives are explored for their potential as enzyme inhibitors or intermediates in drug design.

Research Directions

Future research on such compounds could focus on:

  • Biological Activity: Testing for antimicrobial, anticancer, or enzymatic inhibition properties.

  • Structural Studies: Using techniques like NMR or X-ray crystallography to determine molecular conformation.

  • Synthetic Applications: Developing new methods for incorporating such derivatives into peptides or other biologically relevant molecules.

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